2,5-Difluoro-4-methylaniline CAS number 878285-14-4
2,5-Difluoro-4-methylaniline CAS number 878285-14-4
An In-Depth Technical Guide to 2,5-Difluoro-4-methylaniline (CAS 878285-14-4): Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2,5-Difluoro-4-methylaniline, CAS number 878285-14-4, a fluorinated aromatic amine of significant interest to the pharmaceutical and chemical industries. The document is structured to deliver in-depth insights for researchers, medicinal chemists, and process development scientists. It covers the compound's fundamental physicochemical properties, offers a detailed analysis of its expected spectroscopic signatures for unambiguous identification, and proposes a robust, mechanistically-grounded synthetic pathway. Furthermore, this guide explores the strategic importance of this molecule as a versatile building block, particularly in the context of developing targeted therapeutics like kinase inhibitors. Safety, handling, and storage protocols are also detailed to ensure its responsible use in a laboratory and manufacturing setting.
Introduction: The Strategic Value of a Fluorinated Scaffold
2,5-Difluoro-4-methylaniline is a substituted aniline that has emerged as a valuable intermediate in modern organic synthesis. Its structure is characterized by a toluene backbone functionalized with an amino group and two fluorine atoms. The strategic placement of fluorine atoms on the aromatic ring is a key design element in contemporary medicinal chemistry. Fluorine substitution can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1]
As a benzylamine compound, 2,5-Difluoro-4-methylaniline serves as a critical precursor for the synthesis of more complex molecules, particularly small molecule inhibitors with biological activity.[2] Its utility is most pronounced in the construction of active pharmaceutical ingredients (APIs), where precise control over molecular architecture is paramount.[1] This guide aims to consolidate the available technical data and provide expert-driven insights into the practical application and synthesis of this important chemical entity.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical research and development. This section details the known physical properties of 2,5-Difluoro-4-methylaniline and provides an expert analysis of the expected spectroscopic data for its structural confirmation.
Physical and Chemical Properties
The fundamental properties of 2,5-Difluoro-4-methylaniline are summarized in the table below, compiled from supplier technical data sheets.
| Property | Value | References |
| CAS Number | 878285-14-4 | [2][3] |
| Molecular Formula | C₇H₇F₂N | [2] |
| Molecular Weight | 143.14 g/mol | [3] |
| Appearance | Off-white to light yellow solid | [2] |
| Purity | Typically ≥95% - 97% | [2][3] |
| Storage Temperature | Room temperature, in a dark place under an inert atmosphere | [2][3] |
| MDL Number | MFCD11519027 | [2] |
Structural Elucidation: Expected Spectroscopic Signatures
While specific experimental spectra for this compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features. These predictions are invaluable for quality control and reaction monitoring.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals. The methyl (CH₃) protons will appear as a singlet, likely in the 2.0-2.5 ppm region. The two aromatic protons will appear as doublets or triplets due to coupling with each other and with the adjacent fluorine atoms. The amine (NH₂) protons will present as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
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¹³C NMR (Carbon Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display seven unique carbon signals. The methyl carbon will be found in the aliphatic region (~15-25 ppm). The six aromatic carbons will appear in the 110-160 ppm range, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants, a characteristic feature that aids in assignment.
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¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): This is a critical technique for fluorinated compounds. Two distinct signals are expected, one for each fluorine atom, as they are in different chemical environments. The signals will be split into doublets due to coupling with the adjacent aromatic protons.
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FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information on functional groups. Key expected absorption bands include:
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N-H stretching: A pair of medium-intensity peaks around 3350-3500 cm⁻¹ characteristic of a primary amine.
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C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.
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C=C stretching: Aromatic ring vibrations in the 1500-1650 cm⁻¹ region.
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C-F stretching: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region.[4][5][6]
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Mass Spectrometry (MS): The molecular ion peak (M⁺) in the mass spectrum would be expected at m/z = 143.14, confirming the molecular weight of the compound.
Synthesis and Mechanistic Considerations
A reliable and scalable synthetic route is crucial for the utilization of any chemical intermediate. While proprietary methods exist, a plausible and chemically sound pathway can be designed based on established organic transformations.
Retrosynthetic Analysis
A logical retrosynthetic approach identifies a commercially available starting material and maps a high-probability forward synthesis. The target molecule can be disconnected at the C-N bond, suggesting a synthesis from the corresponding nitroaromatic compound via reduction. This nitro-intermediate can, in turn, be synthesized from a suitable difluoro-toluene precursor via electrophilic nitration.
Caption: Retrosynthetic analysis of 2,5-Difluoro-4-methylaniline.
Proposed Synthetic Workflow and Protocol
The proposed synthesis involves a two-step sequence: regioselective nitration followed by catalytic hydrogenation. This approach is efficient and utilizes common laboratory reagents and techniques.
Caption: Proposed two-step synthesis of 2,5-Difluoro-4-methylaniline.
Experimental Protocol:
Step 1: Synthesis of 2,5-Difluoro-4-methyl-1-nitrobenzene
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Reactor Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄) and cool the flask in an ice-salt bath to 0-5 °C.
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Reagent Addition: Slowly add 1,4-difluoro-2-methylbenzene to the cooled sulfuric acid with continuous stirring.
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Nitration: Prepare a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
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Causality: This temperature control is critical to prevent over-nitration and side product formation. The methyl group is an ortho-, para-director, while fluorine is a deactivating ortho-, para-director. The nitration is expected to occur at the position most activated and sterically accessible, which is ortho to the methyl group and meta to both fluorine atoms.
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-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Workup: Once the reaction is complete, carefully pour the mixture onto crushed ice. The crude nitro-product will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
Step 2: Synthesis of 2,5-Difluoro-4-methylaniline
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Reactor Setup: In a hydrogenation vessel (e.g., a Parr shaker), dissolve the crude 2,5-difluoro-4-methyl-1-nitrobenzene from Step 1 in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of 5-10% Palladium on Carbon (Pd/C) to the solution.[7]
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Causality: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups to anilines. It offers excellent activity and can be easily removed by filtration.[8]
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-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 3-4 atm). Heat the mixture gently (e.g., to 40-50 °C) and agitate.
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Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.
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Workup: After cooling and carefully venting the hydrogen, purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
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Purification: Concentrate the filtrate under reduced pressure to yield the crude 2,5-Difluoro-4-methylaniline. Further purification can be achieved by recrystallization or column chromatography if necessary.
Applications in Drug Discovery and Development
The 2,5-difluoro-4-methylaniline scaffold is not merely an inert building block; it is a functional component that imparts desirable properties to a final drug candidate.
The Fluorinated Aniline Motif in Medicinal Chemistry
Aniline derivatives are ubiquitous in pharmaceuticals. The introduction of fluorine atoms, as in the title compound, is a strategic decision to modulate key drug properties:
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Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.
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Receptor Binding: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, potentially enhancing binding affinity and selectivity.
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Lipophilicity and Permeability: Fluorine substitution increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its site of action.
A Key Building Block for Kinase Inhibitors
Many modern cancer therapies are kinase inhibitors, which block the signaling pathways that drive tumor growth. A significant number of these inhibitors are ATP-competitive, meaning they bind to the same pocket as adenosine triphosphate (ATP). The substituted aniline core is a common feature in these drugs, often forming hydrogen bonds with the "hinge region" of the kinase domain.
While not a direct precursor in all cases, 2,5-Difluoro-4-methylaniline represents the precise type of substituted aniline that is crucial for synthesizing potent and selective kinase inhibitors. For example, the drug Ceritinib , a second-generation ALK (anaplastic lymphoma kinase) inhibitor used to treat non-small cell lung cancer, features a complex substituted diamino-pyrimidine core derived from aniline-type precursors.[9][10] The synthesis of such molecules relies on the availability of diverse, functionalized anilines to explore structure-activity relationships and optimize drug properties.[10]
Caption: Role of functionalized anilines as precursors to complex APIs.
Safety, Handling, and Storage
Proper handling of 2,5-Difluoro-4-methylaniline is essential to ensure laboratory safety. The compound is classified as hazardous, and all appropriate precautions must be taken.
GHS Hazard Information
The Globally Harmonized System (GHS) classification for this compound indicates multiple hazards.
| Hazard Information | Details | References |
| Pictogram | GHS07 (Exclamation Mark) | [2][3] |
| Signal Word | Warning | [2][3] |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3] |
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Handle this compound only in a well-ventilated area, preferably within a certified chemical fume hood.[11][12]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to NIOSH or EN166 standards.[13]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.[13]
-
Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.[13]
Storage and Disposal
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Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be handled by a licensed professional waste disposal service.[11]
Conclusion
2,5-Difluoro-4-methylaniline (CAS 878285-14-4) is a highly valuable chemical intermediate with significant potential in the fields of drug discovery and materials science. Its unique substitution pattern provides a scaffold that can impart enhanced metabolic stability and binding characteristics to target molecules. The synthetic route outlined in this guide, based on well-understood chemical principles, offers a practical pathway for its preparation. As the demand for sophisticated, highly functionalized small molecules continues to grow, the importance of key building blocks like 2,5-Difluoro-4-methylaniline in the researcher's toolbox is set to increase. Adherence to strict safety protocols is mandatory for its handling, ensuring its potential can be realized responsibly.
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Difluoroalkylation of Anilines via Photoinduced Methods | The Journal of Organic Chemistry. (2023, August 16). ACS Publications. [Link]
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2,5-Difluoroaniline | C6H5F2N | CID 67775 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
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Exploring 4,5-Difluoro-2-Methylaniline: Properties and Applications. (n.d.). [Link]
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Mechanistic Insights into the B(C6F5)3-Initiated Aldehyde–Aniline–Alkyne Reaction To Form Substituted Quinolines | Organometallics. (n.d.). ACS Publications. [Link]
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Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer - PMC. (n.d.). National Center for Biotechnology Information. [Link]
- Method of preparing 2,4-difluoroaniline - Google Patents. (n.d.).
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Ceritinib: From Synthesis to Clinical Applications - Semantic Scholar. (n.d.). Semantic Scholar. [Link]
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Mechanistic Insights into the B(C6F5)3‑Initiated Aldehyde−Aniline− Alkyne Reaction To Form Substituted Quinolines | Request PDF. (n.d.). ResearchGate. [Link]
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FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. (2010, May 1). Semantic Scholar. [Link]
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Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
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FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline - PubMed. (2010, May). National Center for Biotechnology Information. [Link]
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